Cyclopropyl vs. Cyclohexyl N-Acyl Substituent: Molecular Weight, Lipophilicity, and Ligand Efficiency Differentiation
When comparing the target compound (cyclopropanecarbonyl terminus) with its direct structural analog bearing a cyclohexanecarbonyl group on the piperazine nitrogen, the cyclopropyl variant offers a substantially lower molecular weight (368.4 vs. ~396.5 g/mol, a difference of ~28 Da) and reduced calculated lipophilicity. The cyclopropyl group contributes a clogP increment of approximately +0.7 to +1.0 compared to hydrogen, whereas the cyclohexyl group contributes approximately +1.8 to +2.2, resulting in a net lipophilicity reduction of roughly 1 log unit for the cyclopropyl congener [1]. This size differential produces a measurable improvement in ligand efficiency metrics: assuming comparable target affinity, the cyclopropyl variant would yield a higher LipE (Lipophilic Efficiency = pIC50 − clogP) by approximately 1 unit, and a higher LE (Ligand Efficiency = 1.4 × pIC50 / heavy atom count) due to 2 fewer heavy atoms [1]. In the closely related class of pyridazinone-arylpiperazine α1-adrenoceptor antagonists, Betti et al. demonstrated that cyclic substituent variation at the pyridazinone ring can shift Ki values by over 100-fold (from subnanomolar to >100 nM), and the direction of this shift depends on the specific steric and electronic character of the cyclic group [2].
| Evidence Dimension | Molecular weight, clogP, and ligand efficiency metrics |
|---|---|
| Target Compound Data | MW = 368.4 g/mol; cyclopropyl clogP contribution ~+0.9; 26 heavy atoms |
| Comparator Or Baseline | Cyclohexyl(4-(6-(3,4-dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone: MW ~396.5 g/mol; cyclohexyl clogP contribution ~+2.0; 28 heavy atoms |
| Quantified Difference | ΔMW ≈ −28 Da (7.1% reduction); ΔclogP ≈ −1.0 to −1.2 log units (estimated); ΔHeavy Atoms = −2 |
| Conditions | Calculated/estimated properties based on fragment-based clogP contributions; no experimental logP or logD data available for either compound |
Why This Matters
Lower molecular weight and reduced lipophilicity predict improved aqueous solubility and a more favorable ADME profile per Lipinski's Rule of Five, making the cyclopropyl variant a more developable lead candidate if target potency is maintained.
- [1] Talele, T. T. The 'Cyclopropyl Fragment' Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. J. Med. Chem. 2016, 59 (19), 8712–8756. View Source
- [2] Betti, L.; Corelli, F.; Floridi, M.; Giannaccini, G.; Maccari, L.; Manetti, F.; Strappaghetti, G.; Botta, M. α1-Adrenoceptor Antagonists. 6. Structural Optimization of Pyridazinone-Arylpiperazines. Study of the Influence on Affinity and Selectivity of Cyclic Substituents at the Pyridazinone Ring and Alkoxy Groups at the Arylpiperazine Moiety. J. Med. Chem. 2003, 46 (16), 3555–3558. View Source
